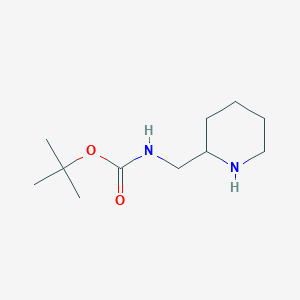

2-(Boc-aminomethyl)-piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(piperidin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRUVVRMWMDZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141774-61-0 | |

| Record name | 2-(Aminomethyl)piperidine, 2-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Boc-aminomethyl)-piperidine for Researchers and Drug Development Professionals

Introduction

2-(tert-Butoxycarbonyl-aminomethyl)-piperidine, commonly referred to as 2-(Boc-aminomethyl)-piperidine, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring functionalized with a Boc-protected aminomethyl group at the 2-position, makes it a crucial intermediate in the development of a wide array of pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection and further functionalization, rendering it an invaluable tool for the synthesis of complex molecules, including peptide mimetics, enzyme inhibitors, and ligands for G-protein coupled receptors (GPCRs). This technical guide provides an in-depth overview of its chemical and physical properties, experimental protocols, and key applications in drug discovery.

Core Properties and Specifications

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.[1]

| Property | Value | Reference |

| CAS Number | 141774-61-0 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 95 - 98 °C | [1] |

| Boiling Point | 321.8±15.0 °C (Predicted) | [2] |

| Density | 0.981±0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.13±0.29 (Predicted) | [3] |

| Storage Temperature | 0 - 8 °C | [1] |

Synthesis and Spectroscopic Analysis

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding picolinamide derivative followed by Boc protection. Below is a representative experimental protocol for its synthesis and characterization.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminomethylpiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminomethylpiperidine (1 equivalent) in dichloromethane (DCM).

-

Addition of Reagents: Add triethylamine (TEA) (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Signals corresponding to the Boc group protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.2-3.1 ppm), and the aminomethyl protons (multiplet, ~3.2-3.5 ppm). |

| ¹³C NMR (CDCl₃) | Resonances for the Boc carbonyl carbon (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbons of the piperidine ring and the aminomethyl group. |

| IR (KBr) | Characteristic absorption bands for N-H stretching (~3350 cm⁻¹), C-H stretching (~2930 cm⁻¹), and C=O stretching of the carbamate (~1690 cm⁻¹). |

| Mass Spectrometry (ESI) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 215. |

Applications in Drug Discovery and Development

This compound serves as a pivotal building block in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system (CNS) and metabolic diseases.[4]

Synthesis of DPP-IV Inhibitors

A significant application of chiral derivatives of Boc-aminopiperidine is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. For instance, (R)-3-(Boc-amino)piperidine is a key intermediate in the synthesis of Alogliptin and Linagliptin.[5] The piperidine scaffold plays a crucial role in the binding of these drugs to the active site of the DPP-IV enzyme.

Peptide Mimetics and Conformational Constraints

In the field of peptide and peptidomimetic drug design, piperidine-based scaffolds are employed to introduce conformational constraints into peptide backbones. This can lead to increased metabolic stability, enhanced receptor affinity, and improved oral bioavailability. The workflow for incorporating a Boc-protected aminopiperidine derivative into a peptide sequence via solid-phase peptide synthesis (SPPS) is illustrated below.

Ligands for Central Nervous System (CNS) Targets

The piperidine moiety is a common scaffold in drugs targeting the CNS.[4] this compound and its derivatives are utilized in the synthesis of ligands for various CNS receptors, including G-protein coupled receptors (GPCRs).[6] The ability to readily modify the piperidine nitrogen and the deprotected aminomethyl group allows for the creation of diverse chemical libraries for screening against CNS targets. The general scheme for the derivatization of the piperidine core for CNS drug discovery is outlined below.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

| Hazard Class | Description |

| Skin Irritation | Causes skin irritation. |

| Eye Damage | Causes serious eye damage. |

| Respiratory Irritation | May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. A dust mask is recommended when handling the solid.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed. Recommended storage temperature is between 0 and 8 °C.[1]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique structural features and the presence of the Boc protecting group facilitate the synthesis of a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthetic methodologies, and applications is crucial for researchers and scientists engaged in drug discovery and development. This guide provides a foundational understanding to aid in the effective utilization of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 141774-61-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 144222-22-0 CAS MSDS (1-Boc-4-(aminomethyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of tert-Butyl Piperidin-2-ylmethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl piperidin-2-ylmethylcarbamate is a bifunctional organic molecule incorporating a piperidine ring and a carbamate protecting group. This structure is of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of more complex pharmaceutical agents. The piperidine moiety is a common scaffold in a wide range of biologically active compounds, while the tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. A thorough understanding of the physical properties of this intermediate is crucial for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the known physical and chemical properties of tert-butyl piperidin-2-ylmethylcarbamate, along with detailed experimental protocols for their determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | tert-butyl N-(piperidin-2-ylmethyl)carbamate[1][2] |

| Synonyms | 2-(Boc-aminomethyl)piperidine, N-(tert-Butoxycarbonyl)-2-(aminomethyl)piperidine |

| Molecular Formula | C₁₁H₂₂N₂O₂[1][2] |

| Molecular Weight | 214.30 g/mol [1][2] |

| CAS Number | 141774-61-0 (racemate)[1][2], 139004-93-6 ((S)-enantiomer)[3] |

| Chemical Structure |

|

Physicochemical Properties

A summary of the key physical properties of tert-butyl piperidin-2-ylmethylcarbamate is presented in the table below. It is important to note that some of these properties are experimentally determined and reported by commercial suppliers, while others are predicted based on computational models.

| Property | Value | Source |

| Appearance | White to light yellow powder or crystal | Commercial Supplier[4] |

| Colorless oil | Research Article | |

| Melting Point | 93.0 to 97.0 °C | Commercial Supplier[4] |

| Boiling Point | 306.0 ± 11.0 °C (Predicted) | Chemical Database[5] |

| Solubility | Soluble in many organic solvents such as ethanol, ether, and chloroform (for a related compound). Specific solubility data for the target compound is not readily available. | General Knowledge |

| pKa (Predicted) | 10.51 ± 0.10 | Chemical Database[5] |

Note: The discrepancy in the reported physical state (solid vs. oil) may be attributed to differences in purity, the presence of residual solvents, or the specific isomeric form of the compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. Below are the reported nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for a compound identified as tert-butyl piperidin-2-ylmethylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H-NMR (500 MHz, CDCl₃) | ¹³C-NMR (125 MHz, CDCl₃) |

| Chemical Shift (δ ppm) | Chemical Shift (δ ppm) |

| 3.87 – 3.80 (m, 1H) | 154.7 |

| 3.38 – 3.25 (m, 2H) | 79.0 |

| 1.94 – 1.73 (m, 4H) | 55.2 |

| 1.72 – 1.53 (m, 6H) | 46.1 |

| 1.46 (s, 9H) | 42.3 |

| 1.29 – 1.07 (m, 5H) | 35.5 |

| 1.00 – 0.86 (m, 2H) | 34.6 |

| 32.8 | |

| 30.7 | |

| 28.7 | |

| 26.7 | |

| 26.6 | |

| 26.4 | |

| 23.3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 2971, 2922 | C-H stretching (alkane) |

| 1692 | C=O stretching (carbamate) |

| 1478, 1449 | C-H bending |

| 1391, 1364 | C-H bending (gem-dimethyl) |

| 1254, 1171 | C-O stretching (carbamate) |

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties and for acquiring the spectroscopic data presented above. These protocols are intended to serve as a guide and may require optimization based on the specific equipment and reagents available.

Melting Point Determination

The melting point of a solid organic compound is a valuable indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the tert-butyl piperidin-2-ylmethylcarbamate sample is dry and finely powdered. If necessary, grind the crystalline solid using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (93-97 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

For accuracy, repeat the determination with a fresh sample.

Solubility Assessment

Determining the solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction and purification systems.

Apparatus:

-

Small test tubes

-

Vortex mixer or glass stirring rod

-

Graduated pipettes or cylinders

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane)

Procedure:

-

Place approximately 10-20 mg of tert-butyl piperidin-2-ylmethylcarbamate into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring with a glass rod.

-

Visually observe the mixture to determine if the solid has dissolved completely.

-

If the solid dissolves, it is considered soluble in that solvent. If it remains as a suspension or settles at the bottom, it is insoluble. If some but not all of the solid dissolves, it is partially soluble.

-

Repeat the procedure for each solvent to be tested.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Apparatus:

-

NMR spectrometer (e.g., 400 or 500 MHz)

-

NMR tubes

-

Pipettes

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Dissolve 5-10 mg of tert-butyl piperidin-2-ylmethylcarbamate in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

-

Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ 0.00 ppm).

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

-

Spatula

-

Volatile solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid tert-butyl piperidin-2-ylmethylcarbamate sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

After the measurement, clean the ATR crystal thoroughly.

Workflow and Logical Relationships

The characterization of a synthesized compound like tert-butyl piperidin-2-ylmethylcarbamate follows a logical workflow to confirm its identity and purity. This process is visualized in the following diagram.

Caption: Workflow for the synthesis, purification, and characterization of tert-butyl piperidin-2-ylmethylcarbamate.

Safety and Handling

tert-Butyl piperidin-2-ylmethylcarbamate is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1][3]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Use only outdoors or in a well-ventilated area.[6]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6]

-

If on skin, wash with plenty of water.[6]

-

If inhaled, remove person to fresh air and keep comfortable for breathing.[6]

-

It is recommended to consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.[6][7][8]

Applications in Drug Development

As a chiral building block, tert-butyl piperidin-2-ylmethylcarbamate and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds. The piperidine scaffold is a key structural motif in many centrally active drugs. The Boc-protected amine allows for selective modification at other positions of the molecule. This compound is particularly useful in the development of:

-

Chiral aminopiperidinyl quinolones: These have shown potent activity against resistant bacterial pathogens.[2]

-

Orally available inhibitors of Tie-2 kinase: These are being investigated for the treatment of diseases such as cancer and inflammatory conditions.[2]

The availability of high-purity tert-butyl piperidin-2-ylmethylcarbamate is therefore critical for the advancement of research in these and other therapeutic areas.[2][9]

References

- 1. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (Piperidin-2-ylmethyl)carbamate | 141774-61-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. TERT-BUTYL METHYL(PIPERIDIN-4-YLMETHYL)-CARBAMATE | 138022-04-5 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. fishersci.com [fishersci.com]

- 9. Buy Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 [smolecule.com]

2-(Boc-aminomethyl)-piperidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-(tert-butoxycarbonyl-aminomethyl)-piperidine, a key building block in synthetic and medicinal chemistry. This bifunctional molecule, featuring a piperidine ring and a Boc-protected primary amine, is widely utilized in the construction of complex piperidine derivatives for pharmaceutical and research applications.

Core Molecular Data

The fundamental properties of 2-(Boc-aminomethyl)-piperidine are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.31 g/mol | [1] |

| IUPAC Name | tert-butyl N-(piperidin-2-ylmethyl)carbamate | [1] |

| CAS Number | 141774-61-0 | [1] |

Synthetic Utility and Workflow

This compound is valued for its role as a versatile intermediate.[3] The tert-butoxycarbonyl (Boc) group serves as a stable protecting group for the exocyclic primary amine, allowing for selective chemical modification at the secondary amine of the piperidine ring. Following reactions on the piperidine nitrogen, the Boc group can be easily removed under mild acidic conditions to reveal the primary amine for further functionalization.

This strategic protection scheme is fundamental to the synthesis of disubstituted piperidine derivatives, which are prevalent scaffolds in many biologically active compounds.[4] The general workflow for utilizing this building block is depicted below.

Experimental Protocols

The following section outlines a generalized experimental methodology for the N-alkylation of this compound, a common reaction for this substrate. Specific conditions may vary based on the electrophile used.

General Protocol for N-Alkylation

-

Reaction Setup : Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile (MeCN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution to act as an acid scavenger.

-

Electrophile Addition : Slowly add the electrophile (e.g., an alkyl halide or acyl chloride) (1.1 equivalents) to the stirred solution at room temperature or 0 °C, depending on the reactivity of the electrophile.

-

Reaction Monitoring : Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification : Combine the organic layers, dry over an anhydrous salt like sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-substituted intermediate.

-

Boc Deprotection (Optional) : To deprotect the exocyclic amine, dissolve the purified intermediate in a solvent like DCM and treat with an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the reaction is complete, then remove the solvent and excess acid under reduced pressure to yield the final product, often as a salt.

References

- 1. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(Boc-aminomethyl)-piperidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data essential for the complete structure elucidation of 2-(Boc-aminomethyl)-piperidine. This piperidine derivative, featuring a tert-butoxycarbonyl (Boc) protected aminomethyl substituent at the 2-position, is a valuable building block in medicinal chemistry and drug development. Its structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of target molecules.

Spectroscopic and Physical Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques and physical property measurements. While a complete, publicly available experimental dataset for this specific compound is not readily found in a single source, data from closely related isomers and analogous structures provide a robust framework for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 141774-61-0 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 214.30 g/mol | [2][3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 93-97 °C | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. Based on data from the isomeric (S)-tert-butyl (piperidin-3-ylmethyl)carbamate and general knowledge of Boc-protected amines and piperidine ring systems, the expected ¹H and ¹³C NMR spectral data for this compound are summarized below.[4]

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8-5.2 | br s | 1H | NH (Boc) |

| ~3.8-4.1 | m | 1H | H-2 (piperidine) |

| ~3.0-3.4 | m | 2H | CH₂ (aminomethyl) |

| ~2.6-2.9 | m | 2H | H-6 (piperidine) |

| ~1.1-1.8 | m | 6H | H-3, H-4, H-5 (piperidine) |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (Boc) |

| ~79.5 | C(CH₃)₃ (Boc) |

| ~50-55 | C-2 (piperidine) |

| ~45-50 | CH₂ (aminomethyl) |

| ~40-45 | C-6 (piperidine) |

| ~28.4 | C(CH₃)₃ (Boc) |

| ~20-30 | C-3, C-4, C-5 (piperidine) |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Fragmentation Pathway |

| 215.1754 | [M+H]⁺ | Protonated molecule |

| 159.1386 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group |

| 115.1226 | [M-Boc+H]⁺ | Loss of the entire Boc group |

| 98.0964 | [C₆H₁₂N]⁺ | Piperidin-2-ylmethyl cation |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on standard laboratory procedures for similar compounds.

Synthesis of this compound

A common route to synthesize this compound involves the protection of the primary amine of 2-(aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-(Aminomethyl)piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 2-(aminomethyl)piperidine in dichloromethane in a round-bottom flask.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

NMR Sample Preparation and Analysis

Procedure:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts (referenced to the residual solvent peak), multiplicities, and coupling constants.

Mass Spectrometry Analysis

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

-

If necessary, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain fragmentation data.

Visualization of Key Processes

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a critical step in its application as a synthetic intermediate. Through a systematic application of NMR and mass spectrometry, coupled with careful purification and analysis, researchers can confidently verify the identity and purity of this important building block, ensuring the success of their synthetic endeavors in the development of novel therapeutics.

References

- 1. tert-butyl N-((piperidin-2-yl)methyl)carbamate | C11H22N2O2 | CID 2756031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate | C11H22N2O2 | CID 1501973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

The Rising Potential of 2-(Boc-aminomethyl)-piperidine Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 2-(Boc-aminomethyl)-piperidine scaffold is emerging as a versatile and valuable building block in medicinal chemistry. Its unique structural features, combining a conformationally restricted piperidine ring with a protected primary amine, offer a gateway to a diverse array of potentially bioactive molecules. This technical guide provides an in-depth exploration of the reported biological activities of derivatives originating from this core structure, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to inform and accelerate novel drug development efforts.

Enzyme Inhibition: A Prominent Area of Activity

Derivatives of the piperidine scaffold have demonstrated significant inhibitory activity against several key enzyme targets implicated in a range of diseases. While extensive research specifically on this compound derivatives is still maturing, the broader class of piperidine-containing molecules has shown considerable promise, particularly as cholinesterase and dipeptidyl peptidase-4 inhibitors.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of AChE and BChE is a primary therapeutic strategy for the management of Alzheimer's disease. Several piperidine derivatives have been synthesized and evaluated for their anti-cholinesterase activity, with some exhibiting potent inhibition.

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 | [1] |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BChE | 17.28 | [1] |

| Phthalimide-piperazine derivative (4b) | AChE | 16.42 ± 1.07 | [2][3] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | AChE | 0.00056 | [4] |

Note: The compounds listed are piperidine derivatives, but not all are direct derivatives of the this compound core. This data highlights the potential of the broader piperidine scaffold in cholinesterase inhibition.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The development of novel DPP-4 inhibitors is an active area of research, and the piperidine scaffold has been explored for this purpose.

Table 2: DPP-4 Inhibitory Activity of a Piperidine-based Derivative

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Neogliptin (2-aza-bicyclo[2.2.1]heptane-based) | DPP-4 | 16.8 ± 2.2 | [5] |

Note: Neogliptin contains a bicyclic amine structure, demonstrating the utility of piperidine-like scaffolds in potent DPP-4 inhibition.

Anticancer Activity: Modulating Key Signaling Pathways

The piperidine moiety is a common feature in many anticancer agents. Derivatives have been shown to exert cytotoxic effects against various cancer cell lines, often through the modulation of critical cell signaling pathways.

Table 3: Anticancer Activity of Selected Piperidine and Piperazine Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Boc 2-phenyl piperazine derivative (26) | Breast Cancer | IC50 | < 20 | [6] |

| Boc 2-phenyl piperazine derivative (27) | Breast Cancer | IC50 | < 20 | [6] |

| Boc 2-phenyl piperazine derivative (28) | Breast Cancer | IC50 | < 20 | [6] |

| Boc 2-phenyl piperazine derivative (31) | Breast Cancer | IC50 | < 20 | [6] |

| Boc 2-phenyl piperazine derivative (32) | Breast Cancer | IC50 | < 20 | [6] |

Note: The data above is for Boc-protected phenyl-piperazine derivatives, highlighting the potential of related structures in cancer research.

A crucial mechanism underlying the anticancer potential of piperidine-containing compounds is the modulation of the PI3K/Akt signaling pathway, which plays a central role in cell survival, proliferation, and apoptosis.

Figure 1. Simplified PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

GPCR Ligands: Targeting Dopamine Receptors

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. Piperidine and piperazine scaffolds are prevalent in ligands targeting dopamine receptors, which are crucial in the central nervous system.

Table 4: Binding Affinity of Piperazine Analogs for Dopamine Receptors

| Compound | Receptor | Ki (nM) | Reference |

| Compound 6 | D2 | < 0.3 | [7] |

| Compound 7 | D2 | < 0.3 | [7] |

Note: These compounds are piperazine analogs of aripiprazole, indicating the utility of the six-membered nitrogen-containing heterocycle in achieving high affinity for dopamine receptors.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Boc-Protected Piperidine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, earning it the status of a "privileged scaffold" in medicinal chemistry. Its conformational flexibility and the ability to be readily functionalized make it a cornerstone in the design of novel therapeutic agents targeting a wide range of diseases. The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the piperidine nitrogen offers a strategic advantage in multi-step syntheses, enabling precise chemical modifications at other positions of the ring while preventing unwanted side reactions. This technical guide provides a comprehensive overview of the pharmacological profile of Boc-protected piperidine scaffolds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation piperidine-based therapeutics.

Synthetic Strategies for Boc-Protected Piperidine Scaffolds

The synthesis of Boc-protected piperidine derivatives is a critical first step in their journey as potential drug candidates. A variety of synthetic routes have been developed to access these versatile building blocks. A general workflow for the synthesis and subsequent pharmacological screening is outlined below.

Caption: General workflow from synthesis to preclinical evaluation.

A common and efficient method for the preparation of N-Boc-piperidine scaffolds involves the protection of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc)₂O.

Representative Synthetic Protocol: Synthesis of 1-Boc-4-aminopiperidine

This protocol describes a two-step synthesis of 1-Boc-4-aminopiperidine, a key intermediate in the synthesis of various biologically active molecules.[1]

Step 1: Synthesis of 1-Boc-4-piperidyl urea

-

In a 1L three-necked flask, add 48-50g of 4-piperidyl urea, 98-100mL of distilled water, and 48-50g of triethylamine.

-

Initiate stirring and, at a temperature of 20-25°C, add 78-80g of di-tert-butyl dicarbonate dropwise.

-

Continue stirring at room temperature for 8-10 hours.

-

Upon reaction completion, adjust the pH to 6-7 using 20% hydrochloric acid.

-

Extract the product with dichloromethane.

-

Dry the combined organic phases and concentrate to a thick consistency.

-

Add 100-150g of acetone and allow to crystallize for 10-12 hours at 0-2°C.

-

Filter the mixture to obtain white crystalline powder of 1-Boc-4-piperidyl urea.

Step 2: Synthesis of 1-Boc-4-aminopiperidine

-

In a 1L three-necked flask, add 198-200ml of 40%-60% sodium hydroxide solution.

-

While maintaining the temperature below 25°C, add 60-80g of bromine dropwise.

-

Following the bromine addition, add 50g of the 1-Boc-4-piperidyl urea prepared in Step 1.

-

Reflux the mixture for 3-5 hours.

-

Cool the reaction to room temperature and then further to 0-5°C.

-

Slowly adjust the pH to 5-6 using 10-15% dilute hydrochloric acid.

-

Extract the product with chloroform.

-

Dry the combined organic phases and concentrate.

-

Add 50-100ml of petroleum ether and induce crystallization at -2°C.

-

Filter to obtain the final white crystalline product of 1-Boc-4-aminopiperidine.

Pharmacological Activities and Quantitative Data

Boc-protected piperidine scaffolds have been incorporated into a wide range of pharmacologically active agents, demonstrating efficacy in areas such as cancer, central nervous system (CNS) disorders, and infectious diseases. The following tables summarize key quantitative data for various Boc-protected piperidine derivatives.

Anticancer Activity

Piperidine derivatives have shown significant potential as anticancer agents by targeting various molecular pathways. The table below presents the in vitro cytotoxic activity of several Boc-protected piperidine-containing compounds against different cancer cell lines.

| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |

| Boc-piperidine derivative H7 | MDA-MB-231 (Breast) | 10.50 ± 3.74 | [2] |

| Hela (Cervical) | 11.86 ± 0.32 | [2] | |

| Boc-piperazine substituted product 1.14 | Prostate Cancer Cells | - | [3] |

| N-Boc piperazine derivative | A-549 (Lung Carcinoma) | 21.22 | [4] |

| HCT-116 (Colon Cancer) | 45.89 | [4] |

Central Nervous System (CNS) Activity

The ability of the piperidine scaffold to cross the blood-brain barrier has made it a valuable component in the development of drugs targeting the CNS. Boc-protected piperidine derivatives have been investigated as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases.

| Compound/Derivative | Target | Activity | Reference |

| LASSBio-822 [(-)-3-O-tert-Boc-spectaline] | Acetylcholinesterase | Noncompetitive inhibitor | [5] |

| Scopolamine-induced amnesia | Reverses at 0.1 mg/kg i.p. | [5] |

GPCR and Ion Channel Modulation

Boc-protected piperidines are key intermediates in the synthesis of ligands for G-protein coupled receptors (GPCRs) and ion channels, which are important drug targets.

| Compound/Derivative | Target | Kᵢ (nM) | Assay Type | Reference |

| N'-Boc-4-methyl-4-aminopiperidine derivative (Sch-350634) | CCR5 | - | HIV-1 entry inhibitor | [6] |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (agonist) | Sigma-1 Receptor (S1R) | 3.2 | Radioligand binding | [7] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the pharmacological evaluation of new chemical entities. This section provides methodologies for key in vitro assays commonly used to characterize the activity of Boc-protected piperidine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

Boc-protected piperidine test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Boc-protected piperidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Radioligand Binding Assay for GPCRs

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. This protocol describes a competition binding assay to determine the Kᵢ of a non-radiolabeled test compound.[10][11][12][13][14]

Materials:

-

Cell membranes expressing the target GPCR

-

Radioligand specific for the target GPCR

-

Boc-protected piperidine test compounds (unlabeled)

-

Assay buffer

-

Wash buffer

-

Glass fiber filter mats

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled Boc-protected piperidine test compound.

-

Membrane Addition: Add the cell membrane preparation to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve. Calculate the IC₅₀ value and then determine the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Antibacterial Screening by Agar Well Diffusion Method

This method is used to assess the antibacterial activity of the synthesized compounds.[7][15][16][17]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient broth

-

Mueller-Hinton Agar

-

Sterile petri dishes

-

Boc-protected piperidine test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (positive control)

-

Solvent (negative control)

-

Sterile cork borer

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum by growing the bacteria in nutrient broth to a specific turbidity (e.g., 0.5 McFarland standard).

-

Plate Preparation: Pour molten Mueller-Hinton Agar into sterile petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Signaling Pathways Modulated by Piperidine Scaffolds

The pharmacological effects of piperidine derivatives are often mediated through their interaction with and modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more potent and selective drugs.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development. Piperidine derivatives have been shown to inhibit this pathway.[18][19][20][21][22]

Caption: Inhibition of the PI3K/Akt pathway by Boc-piperidine derivatives.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Its role in cancer is complex, as it can act as both a tumor suppressor and a promoter of metastasis.

Caption: Modulation of the TGF-β signaling pathway.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a crucial role in cell fate decisions during development and in adult tissues. Aberrant Notch signaling is implicated in various cancers.[3][23][24][25][26]

Caption: Inhibition of the Notch signaling pathway.

Conclusion

Boc-protected piperidine scaffolds represent a highly versatile and valuable class of building blocks in modern drug discovery. Their synthetic tractability, coupled with the inherent pharmacological potential of the piperidine ring, has led to the development of numerous compounds with promising activities across a range of therapeutic areas. This technical guide has provided a comprehensive overview of their pharmacological profile, including quantitative data on their anticancer, CNS, and GPCR modulatory activities. The detailed experimental protocols and visualizations of key signaling pathways are intended to empower researchers to further explore and exploit the therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of novel Boc-protected piperidine derivatives will undoubtedly lead to the discovery of new and improved medicines.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents [pubmed.ncbi.nlm.nih.gov]

- 3. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. atcc.org [atcc.org]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. broadpharm.com [broadpharm.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Receptor-Ligand Binding Assays [labome.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. cusabio.com [cusabio.com]

- 20. researchgate.net [researchgate.net]

- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 22. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 23. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 24. cusabio.com [cusabio.com]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 26. bosterbio.com [bosterbio.com]

Conformational analysis of substituted piperidines

An In-depth Technical Guide to the Conformational Analysis of Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a privileged scaffold in a vast number of natural products and synthetic pharmaceuticals.[1][2] The three-dimensional arrangement, or conformation, of the piperidine ring and its substituents is a critical determinant of a molecule's biological activity, dictating its interaction with target proteins and enzymes.[3][4] A thorough understanding of the principles governing the conformational preferences of substituted piperidines is therefore indispensable for rational drug design and the elucidation of structure-activity relationships (SAR).[3]

This technical guide provides a comprehensive overview of the conformational analysis of substituted piperidines, detailing the fundamental principles, the influence of various substitution patterns, and the key experimental and computational methodologies used in their study.

The six-membered piperidine ring is not planar. To alleviate angular and torsional strain, it adopts several non-planar conformations. The most stable and predominant of these is the chair conformation .[4] In this arrangement, all bond angles are close to the ideal tetrahedral angle, and steric hindrance is minimized.

Less stable, higher-energy conformations include the boat and twist-boat forms.[4] These conformations are typically transient intermediates in the process of ring inversion or may be populated in highly strained or sterically crowded systems.[2]

The piperidine chair conformation can rapidly interconvert between two equivalent forms through a process known as ring inversion or a "chair-flip".[5] During this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this inversion is relatively low, approximately 10.4 kcal/mol.[5]

Caption: Equilibrium between the two chair conformations of piperidine via a higher-energy boat intermediate.

The Influence of Substituents on Conformational Equilibrium

The introduction of substituents onto the piperidine ring significantly influences the conformational equilibrium. The final preferred conformation is a result of the interplay between steric and electronic effects.

N-Substituents

In the parent piperidine, the N-H bond can exist in either an axial or equatorial position. The equatorial conformation is generally more stable.[5] For bulky N-alkyl substituents, such as an N-methyl group, the equatorial preference is even more pronounced (by about 3.16 kcal/mol) to avoid steric clashes with the axial hydrogens at C3 and C5 (1,3-diaxial interactions).[5]

However, when the N-substituent possesses a π-system (e.g., N-acyl, N-phenyl), the situation becomes more complex. The nitrogen atom may adopt a more sp²-hybridized, planar geometry to facilitate conjugation. This can lead to pseudoallylic or A(1,3) strain, which can, in some cases, favor an axial orientation for a substituent at the C2 position.[6][7]

C-Substituents

Substituents on the carbon atoms of the ring generally prefer the more sterically spacious equatorial position to avoid 1,3-diaxial interactions with other axial groups. The energetic preference for the equatorial position is quantified by the conformational free energy, or A-value . A larger A-value indicates a stronger preference for the equatorial position. The A-values for substituents on a piperidine ring are very similar to those for cyclohexane.[8]

Table 1: Conformational Free Energies (A-values) for Common Substituents

| Substituent (R) | A-value (kcal/mol) | Predominantly Equatorial? |

|---|---|---|

| -F | 0.24 - 0.28 | Yes |

| -Cl | 0.53 | Yes |

| -Br | 0.48 | Yes |

| -OH | 0.87 - 1.02 | Yes |

| -CH₃ | 1.74 | Yes |

| -C₂H₅ | 1.8 | Yes |

| -C(CH₃)₃ | >4.5 | Strongly Yes |

| -C₆H₅ | 2.9 | Strongly Yes |

| -CO₂Et | 1.1 - 1.2 | Yes |

| -CN | 0.21 - 0.24 | Yes |

Note: Values are primarily based on cyclohexane data, which serve as a close approximation for piperidine.

An important exception occurs with polar substituents (like -F, -OH, -Br) in protonated piperidinium salts. Electrostatic interactions between the positively charged nitrogen and the polar substituent can stabilize the axial conformer, sometimes even reversing the preference to favor the axial position.[8] Similarly, fluorinated piperidines can exhibit a notable preference for an axial fluorine atom due to hyperconjugation and charge-dipole interactions.[9][10]

Caption: The energetic balance between equatorial and axial substituent orientations.

Experimental Protocols for Conformational Analysis

A combination of spectroscopic and analytical techniques is employed to determine the conformational landscape of substituted piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying molecular conformation in solution.[9][11]

-

¹H NMR Spectroscopy : The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the differentiation between axial and equatorial protons.

-

³J_ax,ax (diaxial coupling): Typically large, in the range of 10-13 Hz.

-

³J_ax,eq (axial-equatorial coupling): Smaller, in the range of 2-5 Hz.

-

³J_eq,eq (diequatorial coupling): Smallest, in the range of 2-5 Hz. The observation of large coupling constants (≈11 Hz) is a strong indicator of a chair conformation where the coupled protons are in a diaxial arrangement.[2]

-

-

¹³C NMR Spectroscopy : The chemical shift of a carbon atom is sensitive to its steric environment. Generally, a carbon atom with an axial substituent is shielded (appears at a lower chemical shift) compared to one with an equatorial substituent.[12]

-

Nuclear Overhauser Effect (NOE) Spectroscopy : Techniques like NOESY or ROESY detect through-space interactions between protons that are close to each other (< 5 Å), providing definitive evidence for relative stereochemistry and substituent orientation (e.g., confirming 1,3-diaxial relationships).

Table 2: Typical ¹H NMR Coupling Constants in a Piperidine Chair

| Coupling Type | Dihedral Angle (approx.) | ³JHH Value (Hz) |

|---|---|---|

| axial - axial | ~180° | 10 - 13 |

| axial - equatorial | ~60° | 2 - 5 |

| equatorial - equatorial | ~60° | 2 - 5 |

Generalized NMR Analysis Protocol:

-

Sample Preparation : Dissolve 5-10 mg of the purified piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition : Acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field spectrometer (≥400 MHz).

-

Signal Assignment : Use 2D NMR data (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals in the molecule.

-

Coupling Constant Measurement : Extract all relevant ³JHH values from the 1D ¹H spectrum.

-

Conformational Assignment : Based on the magnitude of the coupling constants and any observed NOEs, determine the preferred conformation (chair, boat, etc.) and the orientation (axial/equatorial) of each substituent.

-

Equilibrium Quantification : If the ring inversion is slow on the NMR timescale at low temperatures, the signals for both conformers may be observed, allowing for direct quantification of their ratio.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state.[1] It provides precise data on bond lengths, bond angles, and torsional angles, offering a definitive snapshot of the molecule's conformation within the crystal lattice.[3] It is important to note that this solid-state structure represents one low-energy conformer, which may or may not be the most populated conformer in solution.

Generalized X-ray Crystallography Protocol:

-

Crystal Growth : Grow high-quality single crystals of the compound. This is often the most challenging step and typically involves slow evaporation of a saturated solution, vapor diffusion, or solvent layering.[3] Common solvents include ethanol, ethyl acetate, or mixtures thereof.[3]

-

Crystal Mounting : Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.[3]

-

Data Collection : Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates.[13]

Computational Modeling

Computational methods are invaluable for predicting and rationalizing conformational preferences, complementing experimental data.

-

Methods : Techniques range from rapid molecular mechanics (MM) force fields to more accurate but computationally intensive quantum mechanics (QM) methods like Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) and Møller–Plesset perturbation theory (MP2).[8][14]

-

Applications :

-

Conformational Searching : To identify all low-energy minima on the potential energy surface.

-

Energy Calculation : To determine the relative energies and thermodynamic populations of different conformers (e.g., axial vs. equatorial chair, twist-boat).[6][15]

-

Structure Optimization : To obtain precise geometries of stable conformers.

-

Prediction of Spectroscopic Data : To calculate NMR chemical shifts and coupling constants that can be directly compared with experimental results for structure validation.[15]

-

The synergy between experimental techniques and computational modeling provides the most comprehensive understanding of a molecule's conformational behavior.

Caption: A typical workflow combining experimental and computational methods for conformational analysis.

Conclusion

The conformational analysis of substituted piperidines is a multifaceted field that is critical to modern drug discovery. The preference for a particular chair, boat, or twist-boat conformation, along with the axial or equatorial orientation of substituents, is governed by a delicate balance of steric and electronic factors. A robust analytical approach, leveraging the strengths of high-field NMR spectroscopy, single-crystal X-ray diffraction, and sophisticated computational modeling, is essential for accurately characterizing the three-dimensional nature of these vital heterocyclic scaffolds. The insights gained from such analyses are paramount for designing next-generation therapeutics with enhanced potency, selectivity, and favorable physicochemical properties.

References

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. osti.gov [osti.gov]

- 15. researchgate.net [researchgate.net]

Interpreting the 1H NMR Spectrum of 2-(Boc-aminomethyl)-piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2-(Boc-aminomethyl)-piperidine, a valuable building block in medicinal chemistry and drug development. Understanding the spectral features of this molecule is crucial for confirming its structure, assessing its purity, and monitoring its transformations in synthetic pathways. This guide presents a detailed interpretation of the expected proton signals, a standard experimental protocol for spectrum acquisition, and a logical visualization of the proton environments.

Predicted 1H NMR Data

The following table summarizes the predicted quantitative data for the 1H NMR spectrum of this compound. These predictions are based on the analysis of structurally similar compounds, including 3- and 4-substituted N-Boc-aminomethyl-piperidines and other N-Boc protected piperidine derivatives. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument used.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Boc group (-C(CH₃)₃) | ~ 1.45 | Singlet (s) | 9H | - |

| Piperidine ring protons | 1.10 - 1.80 | Multiplet (m) | 6H | - |

| Aminomethyl protons (-CH₂-NHBoc) | 2.90 - 3.20 | Multiplet (m) | 2H | - |

| Piperidine ring protons adjacent to nitrogen | 2.60 - 4.10 | Multiplet (m) | 3H | - |

| NH proton (-NH-Boc) | 4.80 - 5.20 | Broad singlet (br s) | 1H | - |

Experimental Protocol

The following is a standard methodology for acquiring the 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

-

The 1H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer.

-

The instrument is locked onto the deuterium signal of the solvent.

-

The sample is shimmed to optimize the magnetic field homogeneity and improve spectral resolution.

3. Data Acquisition:

-

A standard one-pulse sequence is used to acquire the 1H NMR spectrum.

-

Key acquisition parameters include:

-

Spectral Width: Typically -2 to 12 ppm.

-

Pulse Width: A 90° pulse is commonly used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

4. Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

The signals are integrated to determine the relative number of protons.

-

The coupling constants are measured from the splitting patterns of the signals.

Visualization of Proton Environments

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the distinct proton environments that give rise to the signals in the 1H NMR spectrum.

Caption: Molecular structure and proton environments of this compound.

Interpretation of the Spectrum

-

Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm. This signal is characteristic of the Boc protecting group and is typically well-defined.

-

Piperidine Ring Protons (-CH₂-): The protons on the piperidine ring will give rise to a series of complex multiplets in the aliphatic region, typically between 1.10 and 1.80 ppm. The diastereotopic nature of these protons and their coupling to each other leads to overlapping signals that are often difficult to resolve without two-dimensional NMR techniques.

-

Aminomethyl Protons (-CH₂-NHBoc): The two protons of the aminomethyl group are diastereotopic and will couple with the adjacent proton on the piperidine ring (at the C2 position) and potentially with the NH proton. This will result in a complex multiplet, expected to be in the range of 2.90 to 3.20 ppm.

-

Piperidine Ring Protons (adjacent to N): The protons on the carbons adjacent to the ring nitrogen (C2 and C6) are deshielded and will appear at a lower field compared to the other ring protons. Due to the asymmetry introduced by the substituent at the 2-position and the potential for slow rotation around the N-Boc bond, these protons are expected to be non-equivalent and will appear as complex multiplets in the range of 2.60 to 4.10 ppm.

-

NH Proton (-NH-Boc): The proton on the nitrogen of the Boc-protected amine will typically appear as a broad singlet between 4.80 and 5.20 ppm. The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Its chemical shift can be highly dependent on the solvent and concentration.

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-(Boc-aminomethyl)-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Boc-aminomethyl)-piperidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in determining the pharmacological profile of derivative compounds. This technical guide provides a comprehensive overview of the chirality and stereochemistry of this compound, including its stereoisomers, methods for enantioselective synthesis and chiral resolution, and techniques for stereochemical characterization. The importance of its stereoisomers in the context of drug design, particularly for G-protein coupled receptor (GPCR) ligands, is also discussed. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the C2 position of the piperidine ring, giving rise to two non-superimposable mirror images known as enantiomers: (R)-2-(Boc-aminomethyl)-piperidine and (S)-2-(Boc-aminomethyl)-piperidine. The tert-butoxycarbonyl (Boc) protecting group on the exocyclic aminomethyl moiety is crucial for its application in multi-step syntheses, allowing for selective reactions at other positions.[1]

The three-dimensional arrangement of the aminomethyl group at the chiral center is a critical determinant of the biological activity of molecules synthesized using this scaffold. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.[2] Therefore, the ability to synthesize and characterize enantiomerically pure forms of this compound is of paramount importance in the development of safe and effective pharmaceuticals.

Stereoisomers of this compound

The two enantiomers of this compound are:

-

(R)-tert-butyl (piperidin-2-ylmethyl)carbamate

-

(S)-tert-butyl (piperidin-2-ylmethyl)carbamate

These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, is a key characteristic used to distinguish between enantiomers.

Quantitative Stereochemical Data

| Compound | Specific Optical Rotation ([(\alpha)]D) | Conditions |

| (R)-3-(Boc-amino)piperidine | +3.2° | c = 0.5 in DMF at 22°C |

Note: This data is for the 3-substituted isomer and is provided as an illustrative example.

Enantiomeric excess (ee) is another critical parameter, typically determined by chiral chromatography. Commercial suppliers often provide enantiopure compounds with an assay of ≥95%.

Methodologies for Obtaining Enantiopure this compound

Several strategies can be employed to obtain enantiomerically pure or enriched this compound, including enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to create a specific enantiomer directly. Methods for the asymmetric synthesis of substituted piperidines are an active area of research.[3] One common approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, the alpha-functionalization of N-Boc piperidines has been a useful methodology in the synthesis of chiral piperidine derivatives.[3]

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers.

Kinetic resolution relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched. Enzymatic kinetic resolution is a powerful tool for this purpose. For the precursor 2-piperidineethanol, enzymatic acylation has been explored.[4] A general workflow for kinetic resolution is depicted below.